4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Mechanism of Action
Target of Action
The primary target of the compound 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide affects the cell cycle progression pathway . The downstream effects include the alteration of cell cycle progression and the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is the significant inhibition of cell growth . This is achieved through the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may have a significant role in biochemical reactions related to cell proliferation .
Cellular Effects
The compound has demonstrated significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells . These effects suggest that 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide in laboratory settings are limited, the compound’s significant inhibitory effects on cell growth suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
Specific studies on the dosage effects of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide in animal models are currently unavailable. Given its significant inhibitory effects on various cell lines, it is plausible that the compound’s effects may vary with different dosages .
Metabolic Pathways
Given its interaction with CDK2, it is possible that the compound may be involved in pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have been studied for their anticancer properties.
Uniqueness
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
The compound 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C18H20ClN5O2S |
Molecular Weight | 395.90 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C(=O)N)C1=NC=NC2=C1C(Cl)=NN2C3=CC=C(C=C3)C(S(=O)(=O)N)=O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases such as p70S6K and Akt, which are crucial in regulating cell growth and survival. By modulating these pathways, the compound can exert anti-proliferative effects on cancer cells and reduce inflammatory responses.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies have shown that compounds similar to this one can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.75 µM to 4.21 µM .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Mcl-1 .
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties:
- It has been reported to inhibit COX enzymes, particularly COX-2, which plays a critical role in inflammation. The IC50 values for COX-2 inhibition were noted to be around 0.04 µmol .
- In vivo models using carrageenan-induced paw edema have shown that derivatives can effectively reduce inflammation markers .
Study 1: Antitumor Activity
A study conducted by Xia et al. evaluated the antitumor effects of related pyrazolo compounds. The results indicated that certain derivatives exhibited significant growth inhibition in various cancer cell lines, supporting the hypothesis that pyrazolo[3,4-d]pyrimidines could be developed as effective anticancer agents .
Study 2: Neuroprotective Effects
Another investigation focused on neuroinflammation models where pyrazolo derivatives were tested for their ability to mitigate inflammatory responses in microglial cells. The results showed a marked reduction in nitric oxide production and pro-inflammatory cytokines upon treatment with these compounds .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-[2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c20-16-3-1-2-4-17(16)26-19-15(11-25-26)18(23-12-24-19)22-10-9-13-5-7-14(8-6-13)29(21,27)28/h1-8,11-12H,9-10H2,(H2,21,27,28)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQFXTMBYMNBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.